molecular formula C21H20N4O2S B2386446 N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 537667-91-7

N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

Cat. No. B2386446
CAS RN: 537667-91-7
M. Wt: 392.48
InChI Key: WPENOKKTVXGOCS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is involved in the synthesis of various heterocyclic derivatives, such as 5H-pyrimido[5,4-b]indole derivatives. These derivatives are obtained through reactions with aryl isocyanates and isothiocyanates, leading to structurally diverse compounds with potential pharmacological properties (Shestakov et al., 2009).
  • The compound's structure has been extensively studied, with crystallographic analysis revealing insights into its molecular conformation and bonding. This includes studies of hydrogen bonding and the arrangement of molecular chains, which are critical for understanding its potential interactions in biological systems (Subasri et al., 2016).

Chemical Analysis and Vibrational Spectroscopy

  • Vibrational spectroscopic techniques, such as Raman and Fourier transform infrared spectroscopy, have been employed to characterize this compound. These studies provide valuable information on the molecular vibrations and electronic structure, which are essential for predicting the compound's reactivity and interactions with biological targets (Jenepha Mary et al., 2022).

Potential Biological Activities

  • While the primary request was to exclude information related to drug use, dosage, and side effects, it's worth noting that various derivatives of this compound have been studied for their biological activities. This includes research into antibacterial, antifungal, and anthelmintic activities, highlighting the potential for this compound to serve as a starting point for the development of new therapeutic agents (Khan et al., 2019).

Conformational Behavior and Computational Modeling

  • Advanced computational modeling techniques have been applied to study the conformational behavior of derivatives of this compound. This involves examining the internal rotation and electronic interactions, which are crucial for understanding how these molecules may interact with biological receptors or enzymes (Kataev et al., 2021).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-12-8-9-15(13(2)10-12)22-17(26)11-28-21-24-18-14-6-4-5-7-16(14)23-19(18)20(27)25(21)3/h4-10,23H,11H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPENOKKTVXGOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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